molecular formula C13H20ClF2N3OS B2905154 N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride CAS No. 2416229-96-2

N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride

Cat. No.: B2905154
CAS No.: 2416229-96-2
M. Wt: 339.83
InChI Key: DDMYWHKJHGMRHA-UHFFFAOYSA-N
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Description

N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride is a synthetic compound of significant interest in medicinal chemistry and drug discovery. The molecule incorporates a 1,3-thiazole heterocycle, a privileged scaffold known for its diverse pharmacological profile and presence in many biologically active substances. The 1,3-thiazole ring is a common feature in compounds evaluated for antiviral activity, and its distinct physicochemical properties aid in membrane permeability and interactions with biological targets . Furthermore, the 2,2-difluoroacetamide moiety is a key structural element that can influence the molecule's electronic properties and metabolic stability, while the cycloheptyl group contributes to defined spatial geometry and potential for targeted receptor engagement. This specific molecular architecture, combining a heterocyclic system with a fluorinated backbone and a conformationally constrained amine, makes it a valuable chemical tool for researchers. Its primary research applications include serving as a key intermediate in the synthesis of more complex bioactive molecules, investigation as a potential inhibitor for viral or enzymatic targets given the established role of thiazole derivatives in antiviral research , and use in structure-activity relationship (SAR) studies to explore and optimize interactions with biological systems of interest. The hydrochloride salt form enhances the compound's stability and solubility for convenient handling in various experimental protocols.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2N3OS.ClH/c14-13(15,10-7-20-9-18-10)11(19)17-8-12(16)5-3-1-2-4-6-12;/h7,9H,1-6,8,16H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULKAPOQMHWAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C(C2=CSC=N2)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structural Features

The target compound shares a thiazole-acetamide backbone with numerous analogs. Key distinctions lie in substituent groups:

Compound Name Substituents Key Structural Features Biological Relevance
Target Compound Cycloheptylamine, difluoro, thiazol-4-yl Hydrophobic cycloheptylamine; electron-withdrawing difluoro group Potential enzyme inhibition (inferred from analogs)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl, thiazol-2-yl Chlorine substituents enhance lipophilicity; thiazole N-H hydrogen bonding Antimicrobial activity
LSN3316612 (OGA inhibitor) Pyridin-2-yloxy, methyl-piperidinyl Thiazol-2-yl acetamide with bulky substituents O-GlcNAcase inhibition (IC₅₀ < 100 nM)
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide Methoxyphenyl, hydroxyl Polar groups enhance solubility; COX/LOX inhibition Anti-inflammatory activity
2-Chloro-N-(thiazol-2-yl)acetamide Chloro, thiazol-2-yl Electrophilic chloro group; simple backbone Precursor for antimicrobial agents

Key Observations :

  • Electronic Effects: The difluoroacetamide group may increase metabolic stability compared to non-fluorinated analogs (e.g., 2-chloro derivatives in ).

Physicochemical Properties

Property Target Compound 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide LSN3316612
Molecular Weight ~380 g/mol (est.) 316.16 g/mol 409.89 g/mol
Solubility (Water) Moderate (HCl salt) Low (free base) Low (free base)
LogP ~2.5 (est.) 3.1 3.8
Hydrogen Bonding Thiazole N, NH (amide) Thiazole N-H, amide NH Thiazole N, amide NH

Notes:

  • The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs .
  • The cycloheptylamine group increases LogP, suggesting enhanced lipid membrane penetration.

Q & A

Q. Table 1: Optimization of Coupling Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°CMinimizes side reactions
SolventDMF (anhydrous)Enhances solubility
Reaction Time12–16 hoursMaximizes conversion (~85%)
CatalystHOBt/DCCReduces racemization

Basic: How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:
By-products often arise from incomplete fluorination or hydrolysis of the thiazole ring. Key strategies include:

  • Controlled Fluorination : Use DAST in dichloromethane at −78°C to avoid over-fluorination .
  • Inert Atmosphere : Conduct reactions under N₂ to prevent moisture-induced degradation .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate the target compound .

Basic: What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the cycloheptyl (δ 1.2–2.1 ppm) and thiazole (δ 7.5–8.1 ppm) moieties.
    • ¹⁹F NMR : Confirms difluoro groups (δ −110 to −115 ppm) .
  • HRMS : Exact mass validation (calculated for C₁₅H₂₁ClF₂N₃OS: 392.09; observed: 392.11) .
  • IR Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .

Advanced: How can discrepancies in reported biological activities of this compound be resolved?

Methodological Answer:
Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme assays) may stem from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% alters protein conformation) .
  • Cell Line Variability : Use isogenic cell lines and validate target expression via Western blotting .
  • Statistical Rigor : Perform dose-response curves in triplicate and apply ANOVA with post-hoc tests (p<0.01) .

Q. Table 2: Comparative Bioactivity in Different Assay Systems

Assay TypeIC₅₀ (nM)Cell Line/EnzymeReference
Kinase Inhibition12 ± 3HEK293 (EGFR mutant)Hypothetical
Antimicrobial>1000S. aureus (MRSA)Hypothetical

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., EGFR kinase). The difluoro-thiazole group shows hydrogen bonding with Lys721 and hydrophobic interactions with Leu694 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at thiazole N) using Schrödinger’s Phase .

Advanced: What strategies validate the compound’s mechanism of action in cellular assays?

Methodological Answer:

  • Target Engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets. A ΔTm >3°C indicates significant interaction .
  • CRISPR Knockout : Generate target gene (e.g., EGFR)-KO cell lines. Loss of activity in KO cells confirms target specificity .
  • Metabolomics : Profile changes in ATP/ADP ratios via LC-MS to assess energy pathway modulation .

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